BenchChemオンラインストアへようこそ!

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride

oxetane stability isomerization salt form

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride (CAS 2241142-14-1) is a 3,3-disubstituted oxetane building block that combines a Boc-protected piperazine moiety with a carboxylic acid functionality on the oxetane core, supplied as the hydrochloride salt. It belongs to the class of oxetane-containing scaffolds increasingly employed in drug discovery for their ability to improve aqueous solubility, lower lipophilicity, and enhance metabolic stability of drug candidates.

Molecular Formula C13H23ClN2O5
Molecular Weight 322.79
CAS No. 2241142-14-1
Cat. No. B2626969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride
CAS2241142-14-1
Molecular FormulaC13H23ClN2O5
Molecular Weight322.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)C(=O)O.Cl
InChIInChI=1S/C13H22N2O5.ClH/c1-12(2,3)20-11(18)14-4-6-15(7-5-14)13(10(16)17)8-19-9-13;/h4-9H2,1-3H3,(H,16,17);1H
InChIKeyZYJZUROAOKEUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride (CAS 2241142-14-1): A Dual-Handle 3,3-Disubstituted Oxetane Building Block for Medicinal Chemistry


3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride (CAS 2241142-14-1) is a 3,3-disubstituted oxetane building block that combines a Boc-protected piperazine moiety with a carboxylic acid functionality on the oxetane core, supplied as the hydrochloride salt . It belongs to the class of oxetane-containing scaffolds increasingly employed in drug discovery for their ability to improve aqueous solubility, lower lipophilicity, and enhance metabolic stability of drug candidates [1]. The compound carries two chemically orthogonal handles—the carboxylic acid (available for amide coupling) and the Boc-piperazine (accessible for diversification after acidic deprotection)—enabling sequential, chemoselective synthetic elaboration .

Why 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Oxetane-carboxylic acids as a class are now recognized to suffer from an intrinsic, uncatalyzed isomerization to lactones that proceeds to completion within approximately one year at room temperature in the neat substance, and is accelerated by heating [1]. This instability—reported to dramatically affect reaction yields and lead to negative results—is structure-dependent and can be mitigated by specific substitution patterns and salt forms [2]. Consequently, substituting one oxetane-carboxylic acid building block for another without verifying the stability profile of the specific derivative risks introducing an isomerizing impurity that compromises synthetic reproducibility and final product purity. The quantitative evidence below clarifies where the target compound's unique combination of 3,3-disubstitution, Boc-piperazine substitution, and hydrochloride salt form confers differentiation that is meaningful for procurement and experimental design.

Quantitative Differentiation Evidence: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride vs. Closest Analogs and Alternatives


Hydrochloride Salt Form Mitigates the Intrinsic Isomerization Risk of Oxetane-Carboxylic Acids

The class of oxetane-carboxylic acids is known to undergo spontaneous, uncatalyzed isomerization to (hetero)cyclic lactones. In the neat free acid form, isomerization proceeds slowly but significantly, reaching completion in approximately one year at room temperature, and is accelerated to completion at 50 °C [1]. The target compound is supplied as the hydrochloride salt, in which the carboxylic acid is protonated. This protonation reduces the availability of the carboxylic acid proton for intramolecular transfer to the oxetane oxygen—the mechanistic initiating step for lactone formation [2]. While direct head-to-head isomerization rate data for the HCl salt vs. the free acid form (CAS 1817675-74-3) are not available in the public literature, the mechanistic rationale that salt formation retards the isomerization pathway is supported by the observation that zwitterionic oxetane-carboxylic acids (e.g., compound 8a in the Org. Lett. study) remained stable under conditions that isomerized other analogs [1].

oxetane stability isomerization salt form building block integrity

3,3-Disubstitution Pattern Enhances Oxetane Ring Stability Across >40 Synthetic Transformations

A comprehensive stability study of 3,3-disubstituted oxetanes from Enamine Ltd. (published 2025) demonstrated that the oxetane core tolerates over 40 common synthetic transformations—including oxidation, reduction, alkylation, acylation, nucleophilic substitution, C–C bond formation, hydrolysis, and protecting group cleavage—under both acidic and basic conditions [1]. The target compound, bearing a Boc-piperazine and a carboxylic acid at the oxetane 3-position, is a member of this 3,3-disubstituted class. In contrast, monosubstituted or unsubstituted oxetane-3-carboxylic acids (e.g., oxetane-3-carboxylic acid, CAS 114012-41-8) were identified in the earlier 2022 study as prone to isomerization [2]. The 3,3-disubstitution pattern provides steric and electronic stabilization that is absent in simpler oxetane-carboxylic acids, and the Enamine study reported scaling of synthetic protocols up to 1 kg in a single run while preserving oxetane ring integrity [1].

3,3-disubstituted oxetane chemical stability synthetic tolerance building block

Oxetane Ring Modulates Adjacent Piperazine Basicity: pKaH Reduction from 8.0 to 6.4

A 2025 review on synthetic oxetanes in drug discovery reports that introducing an oxetane as a pendant motif adjacent to a piperazine moiety successfully reduces the calculated pKaH of the piperazine from 8.0 to 6.4 [1]. This pKa modulation is critical for medicinal chemistry optimization: at physiological pH 7.4, the reduced basicity means a lower fraction of the piperazine nitrogen is protonated, which in turn lowers LogD, reduces hERG channel binding risk, and can improve membrane permeability [2]. The target compound, with the oxetane directly attached to the piperazine at the 3-position, benefits from this electronic effect. In comparison, piperazine analogs without the oxetane substituent (e.g., simple Boc-piperazine building blocks) retain the higher pKaH of ~8.0 and the attendant physicochemical liabilities.

pKa modulation piperazine basicity oxetane electronic effect physicochemical optimization

Orthogonal Boc-Piperazine and Carboxylic Acid Handles Enable Sequential, Chemoselective Derivatization Not Possible with Unprotected Piperazine Analogs

The target compound presents two chemically distinct reactive sites: a free carboxylic acid and a Boc-protected piperazine. This orthogonality allows the carboxylic acid to be engaged in amide coupling or esterification without affecting the Boc group, after which the Boc group can be removed under acidic conditions (e.g., TFA or HCl) to reveal the free piperazine for a second diversification step . The unprotected piperazine analog 3-(piperazin-1-yl)oxetane-3-carboxylic acid (CAS 1500548-77-5, MW 186.21) lacks this orthogonality; both the piperazine NH and the carboxylic acid would compete in any acylation or coupling reaction, necessitating additional protection/deprotection steps that reduce synthetic efficiency and overall yield. The Boc group is stable under basic and neutral conditions but can be removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the oxetane ring, as validated by the >40-transformation stability study on 3,3-disubstituted oxetanes [1].

orthogonal protecting groups Boc deprotection amide coupling sequential synthesis

Commercial Availability at ≥95% Purity with Batch-Specific QA Documentation (NMR, HPLC, GC)

The target compound is commercially available from multiple suppliers at a standard purity of ≥95%, with batch-specific quality assurance documentation including NMR, HPLC, and GC analyses provided by vendors such as Bidepharm . This level of analytical characterization is essential for building blocks intended for multi-step synthesis, where unidentified impurities can propagate through synthetic sequences. In contrast, closely related analogs such as the unprotected piperazine variant (CAS 1500548-77-5) and the Cbz-protected piperazine-oxetane (CAS 1254115-22-4) are available with less comprehensive analytical data packages; for example, Sigma-Aldrich explicitly states for benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate that 'Sigma-Aldrich does not collect analytical data for this product' .

purity specification quality assurance batch analysis procurement reliability

Optimal Scientific and Industrial Application Scenarios for 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride


Medicinal Chemistry Library Synthesis Requiring Sequential Dual-Vector Elaboration

In parallel synthesis campaigns where diverse amide libraries are generated from a common carboxylic acid scaffold, the target compound's orthogonal Boc-piperazine handle allows a two-step diversification sequence: (1) amide coupling at the carboxylic acid with a diverse amine set, followed by (2) Boc deprotection and subsequent N-functionalization (acylation, sulfonylation, or reductive amination) of the revealed piperazine. This sequential strategy—not feasible with the unprotected piperazine analog CAS 1500548-77-5—doubles the accessible chemical space from a single building block and eliminates the need for intermediate protecting group manipulations [1].

Lead Optimization Programs Targeting Reduced Piperazine Basicity and Improved ADME Profile

When a lead series contains a piperazine moiety with a pKaH of ~8.0 that causes hERG liability or poor membrane permeability, replacement with the oxetane-piperazine scaffold of the target compound is expected to reduce the pKaH to ~6.4 based on literature precedent [1]. At pH 7.4, this 1.6-unit pKa reduction translates to a ~40-fold lower fraction of protonated, positively charged species, which typically correlates with improved LogD, reduced hERG binding, and enhanced passive membrane permeability [2]. The target compound serves as the ideal building block to introduce this pKa-modulated piperazine motif into the lead series.

Multi-Step Synthesis Where Oxetane Ring Stability Is Critical to Overall Yield

For synthetic routes involving aggressive conditions—such as Grignard additions, catalytic hydrogenation, or strong acid/base treatments—the 3,3-disubstituted oxetane scaffold of the target compound has been experimentally validated to survive >40 such transformations without ring-opening [1]. This contrasts with simpler oxetane-3-carboxylic acids that are documented to undergo isomerization to lactones even under mild storage or workup conditions (rotary evaporation at ~40 °C) [2]. Selecting the target compound for multi-step routes reduces the risk of cumulative ring-degradation that would erode overall yield.

Quote Request

Request a Quote for 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.